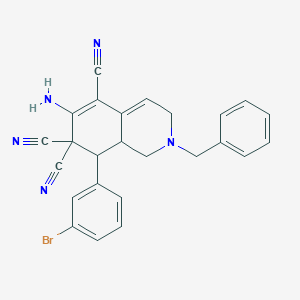
6-AMINO-2-BENZYL-8-(3-BROMOPHENYL)-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-AMINO-2-BENZYL-8-(3-BROMOPHENYL)-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of multiple functional groups, including an amino group, a benzyl group, a bromophenyl group, and three cyano groups. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-2-BENZYL-8-(3-BROMOPHENYL)-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the isoquinoline core in the presence of a Lewis acid catalyst.
Bromination: The bromophenyl group can be introduced through a bromination reaction, where the phenyl ring is brominated using bromine or a bromine-containing reagent.
Amination and Cyanation: The amino and cyano groups can be introduced through nucleophilic substitution reactions, where appropriate amine and cyano reagents are used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous flow reactors, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can undergo reduction reactions, where the cyano groups can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Common nucleophiles include sodium hydroxide (NaOH), sodium methoxide (NaOMe), and ammonia (NH3).
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines.
Substitution: Hydroxyl, alkoxy, or amino derivatives.
Scientific Research Applications
6-AMINO-2-BENZYL-8-(3-BROMOPHENYL)-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate biological pathways involved in diseases such as cancer and neurological disorders.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-AMINO-2-BENZYL-8-(3-BROMOPHENYL)-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
6-amino-2-benzyl-8-phenyl-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile: Similar structure but lacks the bromine atom.
6-amino-2-benzyl-8-(4-bromophenyl)-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile: Similar structure but with the bromine atom in a different position on the phenyl ring.
6-amino-2-benzyl-8-(3-chlorophenyl)-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
The presence of the bromine atom in the 3-position of the phenyl ring in 6-AMINO-2-BENZYL-8-(3-BROMOPHENYL)-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes the compound a valuable subject of study in various fields of research.
Properties
Molecular Formula |
C25H20BrN5 |
|---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
6-amino-2-benzyl-8-(3-bromophenyl)-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile |
InChI |
InChI=1S/C25H20BrN5/c26-19-8-4-7-18(11-19)23-22-14-31(13-17-5-2-1-3-6-17)10-9-20(22)21(12-27)24(30)25(23,15-28)16-29/h1-9,11,22-23H,10,13-14,30H2 |
InChI Key |
XKNWLFNYEXRBDK-UHFFFAOYSA-N |
SMILES |
C1C=C2C(CN1CC3=CC=CC=C3)C(C(C(=C2C#N)N)(C#N)C#N)C4=CC(=CC=C4)Br |
Canonical SMILES |
C1C=C2C(CN1CC3=CC=CC=C3)C(C(C(=C2C#N)N)(C#N)C#N)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxybenzoyl)-2-[4-(methylsulfanyl)phenyl]-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B343434.png)

![tert-butyl 6-amino-5,7,7-tricyano-8-[4-(methylsulfanyl)phenyl]-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate](/img/structure/B343437.png)
![tert-butyl 6-amino-5,7,7-tricyano-8-[4-(trifluoromethyl)phenyl]-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate](/img/structure/B343438.png)
![7-(TERT-BUTYL)-2-[(3-METHOXYBENZYL)SULFANYL]-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B343447.png)
![7-Tert-butyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B343449.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-thiopyran-3-carboxylate](/img/structure/B343459.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-(2-iodophenyl)-4H-thiopyran-3-carboxylate](/img/structure/B343462.png)
![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-6-ethyl-5-methyl-2-pyridinyl)sulfanyl]methyl}-4H-thiopyran-3-carboxylate](/img/structure/B343463.png)
![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)oxy]methyl}-4H-thiopyran-3-carboxylate](/img/structure/B343464.png)
![2-{[2-(ethylsulfanyl)ethyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B343466.png)
![4,6-Diphenyl-2-{[2-(phenylsulfanyl)ethyl]sulfanyl}nicotinonitrile](/img/structure/B343468.png)
![ethyl 5-amino-6-cyano-2-{3-nitrobenzylidene}-7-{3-nitrophenyl}-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B343469.png)
![ethyl 5-amino-6-cyano-2-(2-methoxybenzylidene)-7-(2-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxylate](/img/structure/B343470.png)
